![molecular formula C21H23N3O4S2 B6558382 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1040658-15-8](/img/structure/B6558382.png)
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(2-methoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Synthesis Analysis
The synthesis of similar compounds often involves the use of many chemical techniques and new computational chemistry applications . For instance, the synthesis of 2-aminothiazole derivatives often involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups and rings. It contains a 2-aminothiazole ring, a methanesulfonylphenyl group, and a methoxyphenyl group . These groups contribute to the compound’s biological activity.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in multi-component reactions with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including VU0643034-1, have garnered interest among scientists due to their potential as biologically active compounds. These molecules serve as building blocks for drug development. Specifically, VU0643034-1 exhibits promising properties for medicinal chemists aiming to enhance advanced compounds with diverse biological effects .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications rely on the unique electronic properties of thiophene-containing compounds .
Pharmacological Properties
Thiophene derivatives exhibit diverse pharmacological properties:
- Antihypertensive and Anti-atherosclerotic : Other thiophene-containing molecules have been explored for their effects on blood pressure and atherosclerosis .
Specific Examples
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Chemoselective Reagents
2-Methoxyphenyl isocyanate, a chemoselective multitasking reagent, employs urea linkages for protection/deprotection of amino groups. This stability under various conditions enhances its utility in organic synthesis .
Future Directions
The 2-aminothiazole scaffold in this compound is a promising structure in medicinal chemistry and drug discovery research . Future research could focus on synthesizing new derivatives of this compound and testing their biological activity . This could lead to the development of new pharmaceutical compounds with improved efficacy and safety profiles .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-19-6-4-3-5-15(19)11-12-22-20(25)13-17-14-29-21(24-17)23-16-7-9-18(10-8-16)30(2,26)27/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCXRGCXLVVLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.